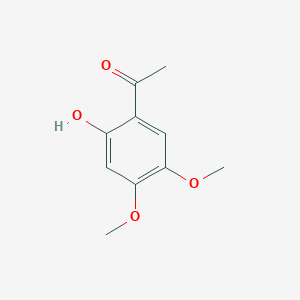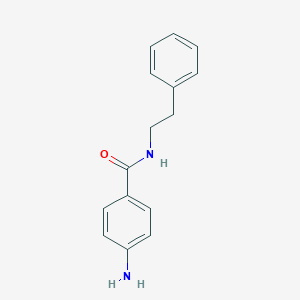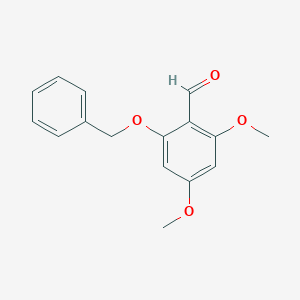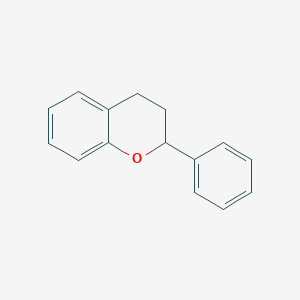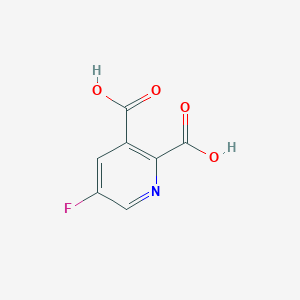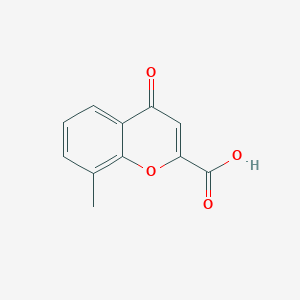![molecular formula C21H22FN3O2 B184850 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 6229-78-3](/img/structure/B184850.png)
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione, also known as FPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
Mechanism Of Action
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical And Physiological Effects
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have potent antidepressant and anxiolytic effects in animal models. It has also been shown to increase dopamine levels in the brain, which may be responsible for its therapeutic effects. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin and norepinephrine transporters, which may contribute to its selectivity for the dopamine transporter.
Advantages And Limitations For Lab Experiments
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibition of the sigma-1 receptor, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. One area of research is the development of more selective dopamine transporter inhibitors, which may have fewer off-target effects. Another area of research is the development of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder, which should be explored in future studies.
Synthesis Methods
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzyl chloride to obtain 4-(2-fluorophenyl)-N-methylphenylhydrazine. This intermediate compound is then reacted with 1-(4-methylphenyl)-2,5-pyrrolidinedione in the presence of piperazine to obtain 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been optimized to obtain high yield and purity.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential as a treatment for drug addiction, as it inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and addiction. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
CAS RN |
6229-78-3 |
|---|---|
Product Name |
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Molecular Formula |
C21H22FN3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22FN3O2/c1-15-6-8-16(9-7-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3 |
InChI Key |
UBDLRIHNDBCOCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



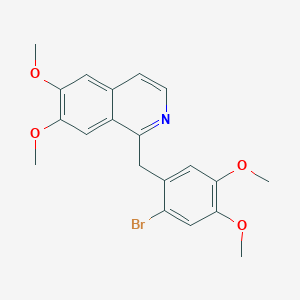
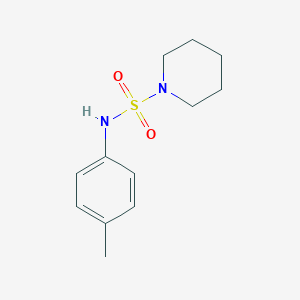


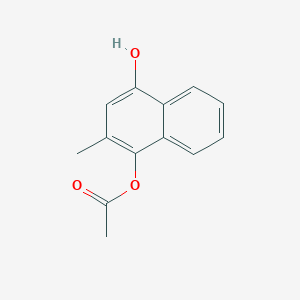
![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
